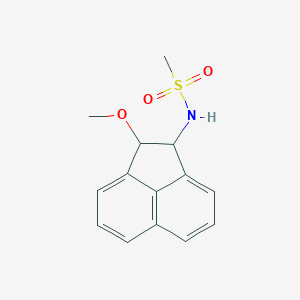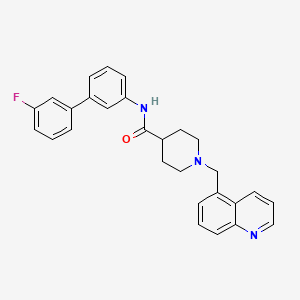methyl]benzamide](/img/structure/B4061488.png)
N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]benzamide
Overview
Description
N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]benzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It is a potent inhibitor of phosphodiesterase-4D (PDE4D) and has been shown to improve memory and cognition in preclinical studies.
Scientific Research Applications
Fluorimetric Assays for Protease Activity
Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide has been identified as an excellent substrate for the fluorimetric assay of cathepsin B, showcasing the utility of benzamide derivatives in developing sensitive and convenient assays for enzyme activity research (Barrett, 1980).
Antitubercular Activity
Research has demonstrated the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of benzamide derivatives in the development of new antitubercular agents (Nimbalkar et al., 2018).
Endothelin Receptor-A Antagonists
N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to benzamide structures, have been found to be potent and selective small molecule ETA receptor antagonists, offering insights into the design of novel therapeutics for cardiovascular diseases (Wu et al., 1997).
Histone Deacetylase Inhibition for Cancer Therapy
The synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase (HDAC) inhibitor highlight the therapeutic potential of benzamide derivatives in cancer treatment. MGCD0103 has shown significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
Synthesis and Antimicrobial Properties
A study on the synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas revealed their activity against various bacterial and fungal strains, indicating the applicability of benzamide derivatives in developing new antimicrobial agents (Limban et al., 2011).
properties
IUPAC Name |
N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c30-20-28(25-16-18-27(19-17-25)33-22-24-12-6-2-7-13-24)31(21-23-10-4-1-5-11-23)29(32)26-14-8-3-9-15-26/h1-19,28H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKSJFYIBGQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4061412.png)
![3-allyl-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-4(3H)-quinazolinone](/img/structure/B4061423.png)
![3-[(3-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4061430.png)
![1-phenyl-3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-2,5-pyrrolidinedione](/img/structure/B4061436.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061452.png)

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide](/img/structure/B4061481.png)
![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)propanamide](/img/structure/B4061487.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4061492.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4061497.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B4061517.png)
![2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4061525.png)